molecular formula C9H8N2O B11036284 N-(Pyridin-3-YL)but-2-ynamide

N-(Pyridin-3-YL)but-2-ynamide

Cat. No.: B11036284
M. Wt: 160.17 g/mol
InChI Key: XRPCCJHRUDKNGV-UHFFFAOYSA-N
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Description

N-(Pyridin-3-yl)but-2-ynamide is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . It belongs to the class of organic compounds known as ynamides. Ynamides have emerged as remarkably reactive and versatile building blocks in synthetic organic chemistry . The development of efficient methods for their preparation has facilitated their use in the design of original synthetic methodologies and their application in areas such as medicinal chemistry . One key aspect of their reactivity is based on their anionic chemistry, which has been extensively studied and has enabled the development of efficient and original reactions, contributing to new synthetic paradigms . For instance, palladium-catalyzed carbonylative reactions of related alkynylamine precursors are powerful tools for the one-step synthesis of complex heterocycles, such as imidazo[1,2-a]pyridinylacetamides, which are important structures in medicinal chemistry . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-pyridin-3-ylbut-2-ynamide

InChI

InChI=1S/C9H8N2O/c1-2-4-9(12)11-8-5-3-6-10-7-8/h3,5-7H,1H3,(H,11,12)

InChI Key

XRPCCJHRUDKNGV-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Role of Copper in Cyclization

Copper(II) triflate mediates ketenimine formation, with the oxidation state critical for reductive elimination. Substituting Cu(OTf)₂ with Cu(I) salts (e.g., CuI) reduces yields by 20–30%, underscoring Cu(II)’s role in stabilizing intermediates.

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing ionic intermediates. Acetonitrile’s moderate polarity (ε = 37.5) optimally balances solubility and transition-state stabilization.

Substrate Electronics

Electron-rich ynamides (e.g., phenyl-substituted) react faster due to increased nucleophilicity at the β-carbon. Conversely, electron-deficient pyridines (e.g., 5-bromo-2-aminopyridine) necessitate higher temperatures (80°C) for comparable conversion .

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-YL)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The pyridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce pyridin-3-ylbutanamide.

Scientific Research Applications

Medicinal Chemistry

N-(Pyridin-3-YL)but-2-ynamide has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells. For instance, studies have shown it to exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells, with IC50 values indicating significant potency .
  • Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity, potentially useful in developing new antibiotics.

Biochemical Research

The compound serves as a tool in biochemical assays to understand enzyme kinetics and inhibition mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and inflammation pathways. For example, it can modulate the activity of kinases that are critical in cell signaling .
  • Inflammatory Response Modulation : In experimental models, this compound reduced levels of inflammatory cytokines such as TNF-alpha, suggesting its potential as an anti-inflammatory agent.

Case Study 1: Anti-Cancer Efficacy

A study evaluated the anti-cancer properties of this compound on MCF7 breast cancer cell lines. The compound demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity while exhibiting minimal toxicity to normal cells.

Case Study 2: Inhibition of Inflammatory Cytokines

In an experimental model where inflammation was induced by lipopolysaccharides (LPS), treatment with this compound resulted in a 50% reduction in TNF-alpha levels compared to control groups. This finding supports its potential use in treating inflammatory diseases.

Synthesis Techniques

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridine Ring : This is usually achieved through methods such as the Hantzsch pyridine synthesis.
  • Attachment of the But-2-Ynamide Group : Techniques like Sonogashira coupling are employed to introduce the butynamide functionality effectively.

These synthetic routes allow for high-purity compounds suitable for biological testing and further applications in drug development.

Research Applications

Beyond medicinal chemistry, this compound has been explored for various applications:

  • Material Science : Investigated for its potential use in creating functionalized polymers due to its unique chemical properties.
  • Biochemical Assays : Employed as a tool compound to study enzyme kinetics and inhibition mechanisms, facilitating deeper understanding of metabolic pathways .

Mechanism of Action

The mechanism of action of N-(Pyridin-3-YL)but-2-ynamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(Pyridin-3-YL)but-2-ynamide with analogues in terms of structure , synthetic accessibility , physicochemical properties , and biological relevance .

Structural Analogues with Pyridine and Amide Motifs

Compound Name Key Structural Features Synthesis Yield Biological Activity/Notes Reference
This compound Pyridin-3-yl, but-2-ynamide Not reported Potential covalent inhibitor scaffold
8b : N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)but-2-ynamide Pyridin-3-yl, tert-butyl groups, alkyne 82% SARS-CoV-2 3CLpro inhibitor
10f : N-(2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl)-N-(4-fluorophenyl)but-2-ynamide Pyridin-3-yl, cyclohexyl, fluoro substituent 88% Antiviral candidate (broad-spectrum)
(E)-N-(3-methylbutyl)-1-phenylmethanimine Phenyl, methanimine, branched alkyl chain Not reported Floral volatile (fruity/pear odor)
N-(3-Hydroxypyridin-2-yl)acetamide Pyridin-2-yl, hydroxyl, acetamide Not reported Catalogued for solubility studies

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups: The pyridin-3-yl group in this compound enhances electrophilicity compared to phenyl-containing analogues like (E)-N-(3-methylbutyl)-1-phenylmethanimine . Bulky Groups: Compound 8b incorporates tert-butyl substituents, improving hydrophobic interactions in enzyme binding, a feature absent in the parent compound . Halogenation: The fluoro group in 10f increases metabolic stability and membrane permeability compared to non-halogenated variants .

Synthetic Accessibility: High yields (82–88%) for 8b and 10f suggest that but-2-ynamide derivatives are synthetically tractable under standard amide coupling conditions (e.g., triethylamine, methanol) . In contrast, methanimine derivatives (e.g., ) require Schiff base formation, which may limit scalability .

Biological Activity: 8b and 10f exhibit antiviral activity against SARS-CoV-2 3CLpro, attributed to the alkyne’s covalent binding to cysteine residues .

Physical Properties :

  • The fruity odor of (E)-N-(3-methylbutyl)-1-phenylmethanimine (RI = 1442) contrasts with the likely lower volatility of this compound due to its polar amide group .
  • Pyridine-acetamide derivatives (e.g., N-(3-Hydroxypyridin-2-yl)acetamide) exhibit higher water solubility than alkyne-containing analogues .

Q & A

Q. Advanced

  • In vitro receptor binding assays : Screen for affinity at dopamine (D₂), serotonin (5-HT₂A), and norepinephrine (NET) receptors using radioligand displacement (e.g., [³H]spiperone for D₂) .
  • Neurotransmitter release studies : Employ microdialysis in rodent brain slices to quantify extracellular dopamine/serotonin levels post-treatment .
  • Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., Ca²⁺ or K⁺ currents) in neuronal cell lines .

How should discrepancies between computational predictions and experimental data for this compound be addressed?

Q. Advanced

  • Multi-parametric validation : Cross-check density functional theory (DFT)-predicted geometries with crystallographic data .
  • Solvent effect modeling : Adjust computational parameters (e.g., polarizable continuum models) to match experimental solubility or reactivity observed in DMSO/water mixtures .
  • Machine learning : Train models on analogous pyridinyl-ynamide datasets to refine activity predictions and resolve outliers .

What are the key physicochemical properties of this compound critical for experimental design?

Q. Basic

  • Solubility : Poor in aqueous buffers; dissolve in DMSO (≤10 mM) for biological assays.
  • Stability : Store at –20°C under argon to prevent alkyne decomposition.
  • Molecular weight : Verify via HRMS (e.g., 185.08 g/mol) for accurate dosing in pharmacokinetic studies .

What strategies are recommended for improving the selectivity of this compound in target engagement studies?

Q. Advanced

  • Structure-activity relationship (SAR) : Synthesize analogs with substituents at the pyridinyl C4 position to sterically block off-target binding .
  • Molecular docking : Use AutoDock Vina to simulate interactions with receptor pockets (e.g., iNOS vs. eNOS selectivity) and guide functional group modifications .
  • Metabolic profiling : LC-MS/MS to identify reactive metabolites that may non-specifically adduct to proteins .

How can researchers resolve conflicting crystallographic data for this compound polymorphs?

Q. Advanced

  • Variable-temperature XRD : Analyze thermal expansion coefficients to distinguish true polymorphs from solvent-containing crystal forms .
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···π vs. π–π stacking) across datasets to rationalize packing differences .

What analytical techniques are suitable for quantifying trace impurities in synthesized batches?

Q. Basic

  • HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Calibrate against reference standards of common byproducts (e.g., unreacted pyridinyl precursors) .
  • ¹H-NMR integration : Compare impurity proton integrals to the main compound’s signals (limit: ≥95% purity) .

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